molecular formula C8H10N2O3 B2419264 Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate CAS No. 595610-39-2

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate

Cat. No.: B2419264
CAS No.: 595610-39-2
M. Wt: 182.179
InChI Key: YBPHYPLZNJIBHC-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by a fused ring system containing both furan and pyrazole moieties, making it an interesting subject for research in various scientific fields.

Scientific Research Applications

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate typically involves the reaction of β-keto esters with hydrazine derivatives under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired product. Common solvents used in this synthesis include ethanol and methanol, and catalysts such as triethylamine (NEt3) are often employed to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and division . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate is unique due to its fused ring system, which combines both furan and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-3-4-13-7(5)10-9-6/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPHYPLZNJIBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCOC2=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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